molecular formula C10H11Br2FO B14029014 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene

1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene

Cat. No.: B14029014
M. Wt: 326.00 g/mol
InChI Key: AYIUNHDDFIGSOD-UHFFFAOYSA-N
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Description

1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is an organic compound with the molecular formula C10H11Br2FO. It is a derivative of benzene, substituted with bromine, fluorine, isopropoxy, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene typically involves multiple steps, including halogenation, alkylation, and substitution reactions. One common synthetic route is as follows:

    Halogenation: Bromination of a suitable precursor, such as 3-fluoro-4-methylphenol, using bromine in the presence of a catalyst like iron(III) bromide.

    Alkylation: Introduction of the isopropoxy group through a Williamson ether synthesis, where the phenol is reacted with isopropyl bromide in the presence of a base like potassium carbonate.

    Substitution: Fluorination of the intermediate compound using a fluorinating agent such as potassium fluoride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Stille coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and organoboron or organostannane reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and therapeutic properties .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dibromo-5-fluorobenzene
  • 1,4-Dibromo-2-fluoro-3-methylbenzene
  • 1-Bromo-2,5-dichloro-4-fluorobenzene

Uniqueness

1,5-Dibromo-3-fluoro-2-isopropoxy-4-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the isopropoxy and methyl groups, makes it a versatile compound for various synthetic applications .

Properties

Molecular Formula

C10H11Br2FO

Molecular Weight

326.00 g/mol

IUPAC Name

1,5-dibromo-3-fluoro-2-methyl-4-propan-2-yloxybenzene

InChI

InChI=1S/C10H11Br2FO/c1-5(2)14-10-8(12)4-7(11)6(3)9(10)13/h4-5H,1-3H3

InChI Key

AYIUNHDDFIGSOD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1Br)Br)OC(C)C)F

Origin of Product

United States

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